molecular formula C11H10N2O2 B2769426 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one CAS No. 19650-95-4

1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one

Cat. No.: B2769426
CAS No.: 19650-95-4
M. Wt: 202.213
InChI Key: DZZHUCOVZOERQE-UHFFFAOYSA-N
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Description

1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a synthetically engineered fused heterocyclic compound that incorporates a morpholino ring with the privileged quinazolinone scaffold. The quinazolinone core is a structure of significant interest in medicinal chemistry and is recognized as a "privileged scaffold" due to its association with a wide spectrum of biological activities . This particular fused derivative is of high interest in early-stage drug discovery for the development of novel therapeutic agents. The morpholino moiety is a common feature in pharmaceuticals and agrochemicals, often used to modulate solubility, bioavailability, and molecular recognition . Researchers can utilize this compound as a key synthetic intermediate or a core structural template for designing new bioactive molecules. Its structure is particularly relevant in the exploration of kinase inhibitors. Quinazoline-based compounds are well-known for their ability to act as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in oncology . Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline structure, underscoring the therapeutic potential of this chemical class . The synthesis of such fused heterocycles is often achieved through methods like the Friedländer condensation, which involves o-aminocarbonyl compounds and carbonyl systems with an active methylene group . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[3,4-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHUCOVZOERQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=CC=CC=C3C(=O)N21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Nucleophilic Aromatic Substitution of Chloroquinazolinone Derivatives

A widely reported method involves substituting a chlorine atom in 4-chloroquinazoline derivatives with morpholine. For example, 3am (4-chloro-2-(1H-indol-3-yl)quinazoline) reacts with morpholine to yield 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine (3an ). Adapting this approach, the target compound can be synthesized by substituting a chloro group at the quinazolinone’s 4-position with morpholine under basic conditions.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : Triethylamine or potassium carbonate
  • Temperature : 80–100°C, 6–12 hours
  • Yield : 50–70%.
Mechanistic Insight:

Morpholine acts as a nucleophile, displacing chloride via a two-step addition-elimination mechanism. The electron-deficient quinazolinone ring facilitates nucleophilic attack at the 4-position.

Cyclocondensation of Diamines with Carbonyl Precursors

A one-pot cyclocondensation strategy employs isatoic anhydride, amines, and carbonyl components. For instance, isatoic anhydride reacts with ethylamine and 2-formylbenzoic acid in acetic acid to form 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione. By substituting ethylamine with a morpholine-containing diamine, the morpholinoquinazolinone scaffold can be assembled.

Optimized Protocol :

  • Combine isatoic anhydride (1.0 mmol), morpholine derivative (1.1 mmol), and 2-formylbenzoic acid (1.0 mmol) in acetic acid.
  • Heat at 110°C for 45 minutes.
  • Precipitate the product with cold water and purify via recrystallization.

Key Advantages :

  • Catalyst-free conditions.
  • High atom economy (yields >85%).

Multi-Component Reactions (MCRs)

MCRs enable simultaneous formation of multiple rings. A patent (US4656267A) describes synthesizing substituted quinazolinones by reacting anthranilic acid derivatives with carbonyl compounds and amines. For example, replacing dimethylamine with morpholine in such reactions yields morpholino-fused quinazolinones.

Representative Procedure :

  • React 2-aminobenzophenone (1.0 mmol) with morpholine (1.2 mmol) and glyoxal (1.0 mmol) in acetic acid.
  • Reflux for 8 hours.
  • Isolate the product via column chromatography (hexane/ethyl acetate).

Challenges :

  • Competing side reactions may reduce yields.
  • Requires careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Nucleophilic Substitution Chloroquinazolinone + Morpholine 50–70% Straightforward, scalable Requires pre-synthesized chloroquinazolinone
Cyclocondensation Isatoic anhydride + Morpholine diamine >85% One-pot, high atom economy Limited to specific amine substrates
Multi-Component Reactions Anthranilic acid + Morpholine + Carbonyl 60–75% Versatile, modular Complex optimization required

Structural Characterization and Validation

Synthetic products are validated using:

  • 1H/13C NMR : Confirms ring fusion and substituent positions. For example, the morpholino ring’s protons resonate at δ 3.6–3.8 ppm as a multiplet.
  • IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the quinazolinone core.
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z = 279 [M+H]+ for simpler analogs).

Applications and Derivatives

While the biological activity of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one remains underexplored, structural analogs exhibit:

  • COX-2 Inhibition : 2-(Morpholinyl)-N-substituted phenylquinazolin-4-amines show selective COX-2 binding (IC50 < 1 µM).
  • Antimicrobial Properties : Chloroquinazolinone-morpholine hybrids demonstrate activity against resistant bacterial strains.

Chemical Reactions Analysis

Types of Reactions

1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is in cancer therapy. Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:

  • Targeting EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Synergistic Effects : Studies indicate that when combined with other chemotherapeutic agents, 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one enhances the overall efficacy of treatment regimens for cancers such as non-small cell lung cancer (NSCLC) .

Anti-inflammatory Properties

Beyond oncology, this compound also demonstrates anti-inflammatory effects. It has been investigated for its potential to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This application could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one on a panel of cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics used for comparison .

Case Study 2: Inflammation Modulation

In a preclinical model of arthritis, treatment with 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one resulted in a marked reduction of paw swelling and histological signs of inflammation. The compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), providing insights into its mechanism as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one and analogous quinazolinones:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Biological Relevance
1H,3H,4H,6H-Morpholino[3,4-b]quinazolin-6-one C₁₁H₁₃N₃O₂ Morpholino ring fused at [3,4-b] position 219.25 Enhanced solubility; potential kinase modulation
7-Fluoro-6-nitroquinazolin-4(3H)-one C₈H₄FN₃O₃ Fluoro, nitro groups at C7 and C6 209.13 Antitumor intermediate; electron-withdrawing groups enhance reactivity
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one C₁₅H₁₅ClN₄O Chloro at C6; imidazole-containing side chain 302.76 Likely targets kinase ATP-binding pockets via imidazole interaction
3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one C₁₇H₁₆N₂O₄ Methoxy groups at C6 and phenyl; hydroxymethyl substituent 312.32 Polar substituents may improve membrane permeability

Physicochemical Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase quinazolinone’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. The morpholino ring’s electron-donating nature may stabilize the core for prolonged biological activity.
  • Thermal Stability: Nitro-substituted quinazolinones exhibit lower thermal stability due to nitro group decomposition, whereas morpholino-fused derivatives are likely more stable .

Biological Activity

1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways that enhance yield and purity:

  • One-Pot Synthesis : A method involving the reaction of 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one with TBN in DMSO at elevated temperatures has shown promising results .
  • Cycloaddition Reactions : The compound can be synthesized through 1,3-dipolar cycloaddition reactions involving arylnitriloxides and N-propargylquinazolin-4(3H)-one derivatives .

Anticancer Properties

1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the structural modifications made to the quinazoline scaffold .
CompoundCell LineIC50 (µM)
1HeLa15
2MDA-MB23125

Antioxidant Activity

The antioxidant potential of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one has been assessed using the DPPH radical scavenging assay. The compound showed moderate activity with percentage inhibition ranging between 20% to 40% at concentrations up to 400 µg/mL. This suggests potential applications in oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • Target Proteins : Molecular docking studies have identified key interactions with proteins such as Polo-like Kinase 1 (Plk1), which is crucial for cell cycle regulation and mitotic progression. The binding affinity for Plk1 was reported at approximately 4.4 µM .

Case Studies

Recent research has focused on optimizing the structure of quinazoline derivatives to enhance their biological activity:

  • Case Study on Morpholino Hybrids : A study synthesized novel quinazoline-morpholinobenzylideneamino hybrids and assessed their cytotoxicity against lung cancer cell lines (A549 and BEAS-2B). The most potent derivative exhibited an IC50 value of 12 µM against A549 cells, indicating strong anticancer properties .
  • Antioxidant Studies : Another investigation into isoxazole-fused quinazoline derivatives revealed that modifications could significantly increase antioxidant activity compared to parent compounds. The hybrid compounds demonstrated enhanced radical scavenging capabilities compared to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves cyclocondensation of anthranilic acid derivatives with morpholine-containing reagents under reflux conditions. Key steps include optimizing solvent systems (e.g., THF or 1,4-dioxane) and temperature (e.g., 140°C for 20 hours in catalytic reactions). Purification via recrystallization (using solvents like dichloromethane/methanol) or column chromatography is critical for removing byproducts . Yield improvements (>80%) are achieved by controlling stoichiometry and using anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of quinazolinone derivatives?

  • Methodological Answer:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, especially for distinguishing morpholino substituents and quinazolinone core .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N–H bonds in the quinazolinone ring .
  • Mass Spectrometry (HRMS/GC-MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What are the key structural features of quinazolinones that correlate with antimicrobial activity?

  • Methodological Answer: Substitutions at C2, C6, and the morpholino group significantly impact activity. For example:

  • Amino groups at C2/C6 enhance solubility and target binding (e.g., DNA gyrase inhibition) .
  • Electron-withdrawing groups (e.g., nitro, chloro) at C7 improve bacterial membrane penetration .
  • Morpholino substituents increase bioavailability by modulating lipophilicity . Modifications are validated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of morpholino-substituted quinazolinones?

  • Methodological Answer:

  • Catalyst Design : Use transition-metal catalysts (e.g., Ru complexes) to direct substitutions to the C8 position .
  • Protecting Groups : Temporarily block reactive sites (e.g., C4 carbonyl) during functionalization .
  • Computational Modeling : Predict regioselectivity via DFT calculations analyzing charge distribution and transition-state stability .
  • Stepwise Synthesis : Build substituents iteratively, as seen in the synthesis of dihydroquinazolin-4(1H)-one derivatives .

Q. In designing experiments to evaluate anticancer activity, how should researchers control for off-target effects and ensure assay specificity?

  • Methodological Answer:

  • Kinase Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to confirm target engagement and compare IC50 values against known inhibitors .
  • Cell Line Selection : Include both cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Chemical Probes : Co-treat with pathway-specific inhibitors (e.g., gefitinib for EGFR) to validate mechanism .
  • Dose-Response Analysis : Establish a clear therapeutic window by comparing cytotoxicity (CC50) and efficacy (IC50) .

Q. How can contradictory results in biological activity across studies be systematically analyzed and resolved?

  • Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell culture media, incubation time) and compound purity across studies .
  • Structural Verification : Re-examine NMR/HRMS data to confirm reported derivatives match tested compounds .
  • Reproducibility Trials : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Epistatic Analysis : Investigate genetic or epigenetic factors in cell models that may alter compound sensitivity .

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